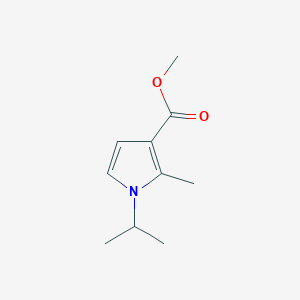
4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,2-Difluoroethoxy)benzoic acid” is a compound with the CAS Number: 921623-04-3 . It has a molecular weight of 202.16 .
Molecular Structure Analysis
The molecular structure of a related compound, “(2,2-Difluoroethoxy)ethene”, has been reported . It has a molecular formula of C4H6F2O and an average mass of 108.087 Da .
Physical And Chemical Properties Analysis
“4-(2,2-Difluoroethoxy)benzoic acid” is a powder at room temperature .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Semiconducting Polymers
4,6-dimethylpyrimidines, including derivatives like 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine, serve as crucial intermediates for synthesizing novel conjugated polymers. These polymers are prepared through aldol condensation reactions, showcasing potential in semiconducting applications due to their unique electrical properties. This demonstrates the compound's role in advancing materials science and electronics (Gunathilake et al., 2013).
Nonlinear Optical (NLO) Applications
Pyrimidine and its derivatives, including the this compound, are integral to the development of materials with nonlinear optical properties. These materials are crucial for applications in optoelectronics and photonics, where the manipulation of light is essential. The compound's structural parameters and electronic properties have been extensively studied, indicating significant potential for NLO applications (Hussain et al., 2020).
Antiviral Research
4,6-Dimethylpyrimidine derivatives have shown promising applications in medicinal chemistry, particularly in antiviral research. The synthesis of specific derivatives has led to compounds with inhibitory properties against viruses like HIV-1, demonstrating the potential of this compound as a scaffold for developing new antiviral drugs (Novikov et al., 2004).
DNA-Protein Interaction Studies
The compound's derivatives are also utilized in studying DNA-protein interactions. Labeling nucleosides and oligonucleotides with solvatochromic fluorophores derived from pyrimidine analogs enables the detection of these interactions, providing insights into the molecular dynamics of biological systems (Riedl et al., 2012).
Green Chemistry and Environmental Applications
In the pursuit of environmentally friendly chemical processes, 4,6-dimethylpyrimidine derivatives have been synthesized using greener methodologies. These processes reduce the use of toxic and corrosive reagents, showcasing the compound's role in promoting sustainable chemical manufacturing practices (Guan et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-5-3-8(12-6(2)11-5)13-4-7(9)10/h3,7H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMLRACPQFNHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)
![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)







![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)


